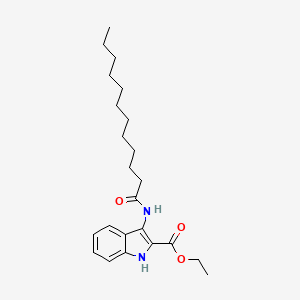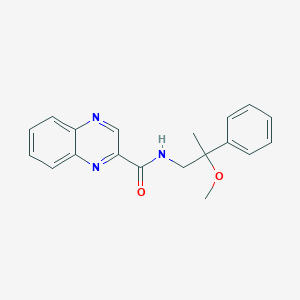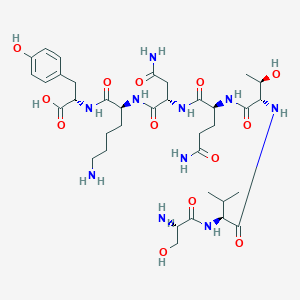
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroacetamido group, an ethyl group, and a methylbutanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetamido intermediate. This intermediate is then reacted with an ethyl-substituted butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
科学的研究の応用
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Chloroacetamide: A simpler compound with similar reactivity but lacking the ethyl and methylbutanoic acid groups.
Chloroacetic acid: Contains a chloro group and a carboxylic acid but lacks the amido and ethyl groups.
Uniqueness
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with biological molecules, while the ethyl and methylbutanoic acid groups provide additional structural complexity and potential for diverse applications.
特性
CAS番号 |
911460-76-9 |
|---|---|
分子式 |
C9H16ClNO3 |
分子量 |
221.68 g/mol |
IUPAC名 |
(2S)-2-[(2-chloroacetyl)amino]-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16ClNO3/c1-4-9(6(2)3,8(13)14)11-7(12)5-10/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChIキー |
RFCXVYTXIJKGNN-VIFPVBQESA-N |
異性体SMILES |
CC[C@](C(C)C)(C(=O)O)NC(=O)CCl |
正規SMILES |
CCC(C(C)C)(C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)



![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
